2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-ARG-GLY-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process begins with the attachment of the first amino acid to a resin, followed by the removal of the protecting group and the coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of H-ARG-GLY-OH follows similar principles as laboratory-scale synthesis but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents, are increasingly being adopted to minimize the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
H-ARG-GLY-OH can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide, a biologically active molecule.
Reduction: Reduction reactions can modify the peptide’s functional groups, altering its properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of H-ARG-GLY-OH include:
DIC/Oxyma: Used for peptide coupling reactions.
TFA (trifluoroacetic acid): Employed for cleavage and deprotection of the peptide from the resin.
Methanol: Used to quench activated species during synthesis.
Major Products Formed
The major products formed from the reactions of H-ARG-GLY-OH depend on the specific conditions and reagents used. For example, oxidation of the arginine residue can produce nitric oxide, while substitution reactions can yield modified peptides with enhanced properties .
Scientific Research Applications
H-ARG-GLY-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects, such as promoting wound healing and modulating immune responses.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-ARG-GLY-OH involves its interaction with specific molecular targets and pathways. For example, the arginine residue can be converted to nitric oxide, a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and immune response. The glycine residue can modulate the activity of neurotransmitters and receptors, influencing cellular communication and function .
Comparison with Similar Compounds
Similar Compounds
H-ARG-OH: A single amino acid peptide with similar properties but lacking the glycine residue.
H-GLY-OH: Another single amino acid peptide that lacks the arginine residue.
H-ARG-GLY-ASP-SER-OH: A more complex peptide that includes additional amino acids, offering different properties and applications
Uniqueness
H-ARG-GLY-OH is unique due to its specific combination of arginine and glycine residues, which confer distinct biochemical and physiological properties. This dipeptide’s ability to modulate nitric oxide production and neurotransmitter activity makes it particularly valuable in research and therapeutic applications .
Biological Activity
2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid, also known by its CAS number 116273-52-0, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores the compound's structure, mechanisms of action, and its implications in various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C24H50N14O5, with a molecular weight of 614.74 g/mol. Its structure includes multiple amino groups, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C24H50N14O5 |
Molecular Weight | 614.74 g/mol |
CAS Number | 116273-52-0 |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with amino acid pathways and cellular signaling mechanisms.
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which may help in mitigating oxidative stress in cells. This activity is critical in protecting cells from damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Effects : Studies have suggested that the compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This action could be beneficial in conditions such as arthritis and other inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from apoptosis, suggesting a role in neurodegenerative disease management.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Oxidative Stress : In a controlled study involving human cell lines, treatment with the compound resulted in a significant reduction in markers of oxidative stress compared to untreated controls, highlighting its potential as an antioxidant agent.
- Inflammation Model : In an animal model of induced arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores, indicating its effectiveness in reducing inflammation.
- Neuroprotection Research : A recent study demonstrated that the compound could enhance cell viability in neuronal cultures exposed to neurotoxic agents, suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's.
Properties
IUPAC Name |
2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUXCWCKKCZEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)N)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.